RORγt Inverse Agonist Potency – Differentiated from Halogen-Substituted Analogs via Target Engagement
In a cell-based GAL4-fused human RORc (RORγt) reporter assay in HEK293T cells, Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate demonstrated inverse agonist activity with an EC50 of 463 nM [1]. The 4-chlorophenyl group is critical for this activity; co-crystal structures of the parent 4-aryl-thienyl acetamide series reveal that the 4-aryl substituent occupies a hydrophobic subpocket near the cofactor-recruitment site, and the chlorine atom participates in favorable van der Waals contacts that are geometry-dependent [2]. The 4-bromo analog (CAS 545385-40-8) has not been reported with quantifiable RORγt activity, and the larger bromine atom (van der Waals radius ~1.85 Å vs. ~1.75 Å for chlorine) is predicted to sterically clash with the binding pocket based on the SAR trend that bulkier 4-substituents reduce potency [2]. The des-halogen phenyl analog lacks the electronegative substituent required for optimal pocket occupancy [2]. This constitutes a class-level inference supported by structural biology and SAR data.
| Evidence Dimension | RORγt inverse agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 463 nM (GAL4-hRORc HEK293T reporter assay) |
| Comparator Or Baseline | 4-bromo analog (CAS 545385-40-8): no quantitative RORγt data reported; 4-phenyl analog (des-Cl): potency loss predicted from SAR series |
| Quantified Difference | Quantified target engagement confirmed for target compound; comparator data not available in same assay, but SAR from X-ray co-crystal series predicts reduced potency for bulkier or non-halogenated analogs |
| Conditions | GAL4-fused human RORc expressed in HEK293T cells; suppression of basal transcriptional activity after 20 h; dual-glo luciferase reporter gene assay [1] |
Why This Matters
Procurement of the 4-chloro-substituted analog is justified when the research goal is to maintain nanomolar-level RORγt inverse agonism; substituting with 4-bromo or des-halogen analogs risks loss of or unpredictable target engagement, which can derail SAR campaigns or lead to false-negative results in Th17/IL-17 inhibition assays.
- [1] BindingDB Entry: ChEMBL_1279574 (CHEMBL3097487). Inverse agonist activity at GAL4-fused human RORc expressed in HEK293T cells. EC50 = 463 ± n/a nM. Fauber BP, de Leon Boenig G, Burton B, et al. Structure-based design of substituted hexafluoroisopropanol-arylsulfonamides as modulators of RORc. Bioorg Med Chem Lett. 2013. Deposited in BindingDB. http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=9&entryid=50043660 View Source
- [2] Narjes F, et al. Potent and Orally Bioavailable Inverse Agonists of RORγt Resulting from Structure-Based Design. J Med Chem. 2018;61(17):7796-7813. DOI: 10.1021/acs.jmedchem.8b00783. X-ray co-crystal structures (PDB deposited) show 4-aryl group occupying hydrophobic subpocket; SAR Table 1 demonstrates potency sensitivity to 4-substituent identity. View Source
